molecular formula C6H5IO2 B029182 5-IODORESORCINOL CAS No. 64339-43-1

5-IODORESORCINOL

Cat. No.: B029182
CAS No.: 64339-43-1
M. Wt: 236.01 g/mol
InChI Key: PZDUQDUNYLFCCD-UHFFFAOYSA-N
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Description

5-IODORESORCINOL is an organic compound with the molecular formula C6H5IO2 It consists of a benzene ring substituted with an iodine atom and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-IODORESORCINOL can be synthesized through several methods. One common approach involves the iodination of resorcinol (benzene-1,3-diol) using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl). The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of iodination and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-IODORESORCINOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-IODORESORCINOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 5-IODORESORCINOL is unique due to the presence of both iodine and hydroxyl groups, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and functionalization, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

5-iodobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUQDUNYLFCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346966
Record name 5-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64339-43-1
Record name 5-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dimethoxyiodobenzene (1.19 g) is dissolved in acetic acid (10 ml), and thereto is added 47% hydrobromic acid (10 ml) at room temperature, and the mixture is refluxed for 15 hours. The reaction mixture is cooled to room temperature, and concentrated to dryness under reduced pressure. The residue is dissolved in ethyl acetate, and the organic layer is washed with water, dried, and concentrated under reduced pressure to give 3,5-dihydroxyiodobenzene (1.06 g).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation of substituted iodobenzene 39, conversion of 38 to the corresponding thiol, and formation of diphenylsulfide 40: 3,5-Dihydroxyiodobenzene was prepared from 3,5-dimethoxyaniline (Aldrich) by diazotization and iodine introduction followed by demethylation of the methoxy groups all under standard conditions. This material (3.78 g 16.0 mmol) was dissolved in CH2Cl2 (30 mL). Triethylamine (11.15 mL, 80 mmol), acetic anhydride (4.55 mL, 48 mmol) and DMAP (390 mg, 3.2 mmol) were added and the reaction stirred for 16 h. The reaction was evaporated to dryness, and passed through a plug of silica gel eluting with 4:1 hexane:ethyl acetate to afford the desired product. This material (12.8 mmol) was dissolved in a mix of ethanol (32 mL) and benzene (16 mL). Potassium hydroxide (0.72 g, 12.8 mmol) was dissolved in 8 mL ethanol and added over 30 min. After 30 min the reaction was diluted with ether and washed with 0.5N H2SO4, sat NaHCO3, sat NaCl, dried over Na2SO4, and evaporated. The product was recrystallized from toluene to afford 86% yield of the monoacetate which was dissolved in CH2Cl2 (50 mL) and triethylamine (3.45 mL, 24.8 mmol), DMAP (0.3 g, 2.5 mmol) and benzoyl chloride (1.8 mL, 15.5 mmol) was added. The reaction was complete in 10 min then diluted with CH2Cl2 and washed with sat NH4Cl, sat NaHCO3, and sat NaCl. The solution was dried (Na2SO4) and evaporated. Purification was accomplished via silica chromatography 19:1 hexane:ethyl acetate to afford 4.4 g (95% yield) of desired product 39.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
substituted iodobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
38
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.15 mL
Type
reactant
Reaction Step Four
Quantity
4.55 mL
Type
reactant
Reaction Step Four
Name
Quantity
390 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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